molecular formula C8H8F3NO B1416710 2-Ethoxy-3-(trifluoromethyl)pyridine CAS No. 849934-82-3

2-Ethoxy-3-(trifluoromethyl)pyridine

Cat. No. B1416710
M. Wt: 191.15 g/mol
InChI Key: KBQUVTHKBOALAV-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 849934-82-3. It has a molecular weight of 191.15 and its IUPAC name is 2-ethoxy-3-(trifluoromethyl)pyridine .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) derivatives, including 2-Ethoxy-3-(trifluoromethyl)pyridine, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3-(trifluoromethyl)pyridine is represented by the linear formula C8H8F3NO .


Chemical Reactions Analysis

The major use of TFMP derivatives, including 2-Ethoxy-3-(trifluoromethyl)pyridine, is in the protection of crops from pests . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-3-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Ethoxy-3-(trifluoromethyl)pyridine and related compounds have been the subject of research due to their utility in synthesizing fluorinated pyridines and heterocycles, which are of interest in medicinal chemistry and materials science. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the importance of trifluoromethyl pyridines in organic synthesis (Honey et al., 2012). Additionally, studies have shown that α-halogen substituted β-ethoxyvinyl trifluoromethyl ketones react with 2-aminopyridine to yield trifluoroacetyl-containing heterocycles, further demonstrating the compound's role in synthesizing fluorinated organic molecules (Kacharova et al., 2002).

Applications in Organic Chemistry

The compound has been utilized in the preparation of novel fluorinated pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, showcasing its role in the development of new heterocyclic compounds with potential applications in various fields (Krishnaiah & Narsaiah, 2001). The versatility of 2-ethoxy-3-pyridylboronic acid, derived from 2-ethoxypyridine, in Suzuki cross-coupling reactions to synthesize highly-functionalized 3-aryl/heteroaryl-pyridines further underscores the importance of ethoxy-trifluoromethyl pyridines in facilitating complex organic syntheses (Thompson et al., 2005).

Advanced Material Synthesis

Research has also explored the use of 2-ethoxy-3-(trifluoromethyl)pyridine derivatives in synthesizing advanced materials. For example, 4-(2-tetrathiafulvalenyl-ethenyl)pyridine radical cation salts containing poly(beta-diketonate) rare earth complexes have been synthesized, demonstrating the compound's utility in creating materials with unique photoluminescent and magnetic properties (Pointillart et al., 2009).

Safety And Hazards

For safety and hazards, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of 2-Ethoxy-3-(trifluoromethyl)pyridine. Use only outdoors or in a well-ventilated area and keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-ethoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-2-13-7-6(8(9,10)11)4-3-5-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQUVTHKBOALAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655284
Record name 2-Ethoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-(trifluoromethyl)pyridine

CAS RN

849934-82-3
Record name 2-Ethoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-trifluoromethyl-pyridine (4.43 g, 24.4 mmol) was dissolved in 42 ml 21% (wt.) sodium ethoxide in ethanol. The mixture was stirred at ambient temperature for 1.5 days. After this period of time, the solvent was evaporated and the residue was taken into water and extracted with dichloromethane three times. The combined extract was washed with brine, dried over sodium sulfate, and concentrated in vacuo to give 2-ethoxy-3-trifluoromethyl-pyridine as a light liquid (3.42 g, 73% yield). The crude product was used directly for the next step. 1H-NMR (400 MHz, CDCl3): δ 1.42 (t, 3H, J=7.07), 4.49 (q, 2H, J=7.07), 6.94 (dd, 1H, J=7.45, J=5.05), 7.85 (dd, 1H, J=1.26, J=7.45), 8.30 (dd, 1H, J=1.26, J=5.06).
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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